N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-8-6-9(15-20-8)14-11(17)10(16)13-7-12(18)2-4-19-5-3-12/h6,18H,2-5,7H2,1H3,(H,13,16)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWPNVUGABIRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran ring. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent functionalization introduces the hydroxyl group and the oxalamide moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure efficient production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural components suggest potential interactions with biological targets, which can lead to various therapeutic effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for treating infections caused by bacteria and fungi. Research has demonstrated that derivatives of oxalamides often show significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The isoxazole group is often linked to anti-inflammatory activity. Ongoing research aims to elucidate the specific mechanisms through which this compound may modulate inflammatory pathways.
Material Science
The unique chemical structure of this compound also positions it as a potential candidate in material science applications:
- Polymer Synthesis : Its ability to form stable bonds can be harnessed in creating new polymeric materials with enhanced properties.
- Nanotechnology : The compound's structural features may allow for its incorporation into nanomaterials, potentially enhancing their functionality in various applications such as drug delivery systems.
Case Study 1: Antimicrobial Activity Assessment
A study focused on synthesizing various oxalamide derivatives, including this compound, evaluated their efficacy against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting the compound's potential as a lead for developing new antibiotics .
Case Study 2: Computational Docking Studies
Computational studies have been conducted to predict the binding affinities of this compound with various enzymes and receptors. These studies revealed promising interactions, indicating that the compound could be optimized for enhanced therapeutic efficacy through structural modifications .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Pathways | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth |
| Antifungal | Candida albicans | Reduced viability |
| Anti-inflammatory | Inflammatory cytokine pathways | Modulation of cytokine release |
Mechanism of Action
The mechanism by which N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key Observations :
- Hydrophilicity: The target compound’s hydroxyl group (tetrahydropyran) likely improves aqueous solubility compared to non-polar groups like 4-bromophenyl (GMC-1) or 2,4-dimethoxybenzyl (S336) .
- Metabolic Stability : Unlike S336, which undergoes rapid hepatic metabolism without amide hydrolysis , the hydroxyl group in the target compound may slow metabolism by enhancing steric hindrance or altering enzyme interactions.
Pharmacokinetic and Metabolic Profiles
- Metabolism : Oxalamides like S336 are rapidly metabolized in hepatocytes without amide bond cleavage, suggesting N-dealkylation or oxidation of substituents . The target compound’s hydroxyl group may redirect metabolism toward glucuronidation or sulfation, altering clearance rates.
- Bioavailability : The hydrophilic nature of the tetrahydropyran group could enhance oral absorption compared to lipophilic analogues (e.g., Compound 13’s acetylpiperidin) .
Biological Activity
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, identified by its CAS number 1351621-52-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 283.28 g/mol. The compound features a tetrahydropyran ring and an isoxazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1351621-52-7 |
| Molecular Formula | CHNO |
| Molecular Weight | 283.28 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research suggests that these interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies indicate anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxalamides, including this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, while showing limited activity against Gram-negative strains.
Anti-inflammatory Effects
In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against Staphylococcus aureus.
- Method : Disk diffusion method was employed to evaluate the inhibition zones.
- Results : this compound showed a notable inhibition zone of 15 mm at a concentration of 100 µg/mL.
-
Case Study on Anti-inflammatory Activity :
- Objective : To determine the effect on cytokine production.
- Method : ELISA assays were performed on cell culture supernatants from LPS-stimulated macrophages treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in TNF-alpha levels was observed, indicating significant anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and how can reaction yields be improved?
- Methodology : Utilize coupling agents like EDCI and HOBt in DMF to activate carboxyl groups, followed by purification via preparative thin-layer chromatography and recrystallization (e.g., ethanol or chloroform). Monitor reaction progress with TLC and optimize stoichiometry to improve yields (typically 60–70%) .
- Key Considerations : Impurity removal requires sequential washing with acidic/basic solutions (e.g., 0.2 M HCl, 2 M NaOH) and saturated NaCl .
Q. How can structural characterization of this compound be systematically validated?
- Approach : Confirm structure using a combination of ¹H NMR (chemical shifts for methyl/isoxazole groups), IR (amide C=O stretches ~1636–1640 cm⁻¹), and LC-MS (molecular ion peaks). Elemental analysis validates purity (>95%) .
- Advanced Techniques : X-ray crystallography (as in Acta Crystallographica reports) resolves stereochemistry of the hydroxytetrahydro-2H-pyran moiety .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound?
- Framework : Use the PASS program to predict antimicrobial/antitumor activity based on structural analogs (e.g., pyrazole-triazole hybrids). Molecular docking (AutoDock Vina) identifies binding affinities to targets like COX-2 or kinase enzymes .
- Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What role do the hydroxytetrahydro-2H-pyran and 5-methylisoxazole substituents play in modulating pharmacokinetic properties?
- Analysis : The hydroxytetrahydro-2H-pyran group enhances water solubility via hydrogen bonding, while the 5-methylisoxazole moiety increases metabolic stability by resisting cytochrome P450 oxidation. Use logP calculations (e.g., XLogP3) to predict lipophilicity .
- Experimental Data : Compare half-life (t₁/₂) in microsomal assays with analogs lacking these substituents .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
- Troubleshooting : For overlapping peaks, use high-field NMR (600 MHz+) or 2D techniques (HSQC, HMBC). For ambiguous NOEs, employ variable-temperature NMR to reduce conformational mobility .
- Case Study : In pyrazole-carboxamide derivatives, deuterated DMSO resolves aromatic proton splitting .
Q. What strategies optimize in vitro bioactivity screening for this compound?
- Design : Use cell lines (e.g., MCF-7 for anticancer screening) with ATP-based viability assays. Include positive controls (e.g., doxorubicin) and validate hits via dose-response curves (IC₅₀ ± SEM) .
- Data Interpretation : Address false positives by testing against non-target enzymes (e.g., carbonic anhydrase) .
Methodological Challenges
Q. How can reaction conditions be adjusted to mitigate byproduct formation during amide coupling?
- Solutions : Reduce DMF volume to minimize dimethylamine byproducts. Use scavengers (e.g., polymer-bound isocyanate) or switch to greener solvents (e.g., THF/water mixtures) .
- Case Study : EDCI/HOBt systems reduced racemization in pyrazole-4-carboxamide synthesis .
Q. What in silico frameworks guide the design of derivatives with enhanced target selectivity?
- Workflow :
Perform QSAR modeling (e.g., CoMFA) to identify critical substituents.
Use Schrödinger’s Prime MM-GBSA to rank binding energies.
Validate with free-energy perturbation (FEP) for resistance mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
